Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-methyl methylphosphonothioate

Description

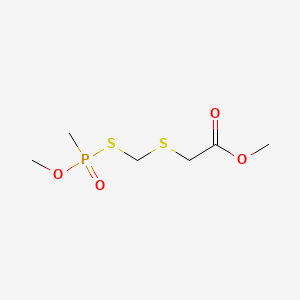

Chemical Identity: The compound "Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-methyl methylphosphonothioate" (CAS 74789-25-6) is an organophosphorus derivative with the molecular formula C₈H₁₇O₄PS₂ and a molecular weight of 272.34 g/mol . Structurally, it consists of:

- A methyl ester group (CH₃COO-) linked to a mercaptomethylthio (SCH₂SH) moiety.

- A phosphonothioate group (O-methyl methylphosphonothioate) esterified via a sulfur atom.

Properties

CAS No. |

74789-22-3 |

|---|---|

Molecular Formula |

C6H13O4PS2 |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

methyl 2-[[methoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate |

InChI |

InChI=1S/C6H13O4PS2/c1-9-6(7)4-12-5-13-11(3,8)10-2/h4-5H2,1-3H3 |

InChI Key |

SKDFMOMSRVTQEW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSCSP(=O)(C)OC |

Origin of Product |

United States |

Preparation Methods

Formation of Mercaptomethylthio Intermediate

- Reaction Type: Nucleophilic substitution or alkylation

- Reactants: Thiol compound (e.g., thioglycolic acid or 2-mercaptoethanol) and halomethyl derivative (e.g., chloromethyl acetate or bromomethyl acetate)

- Catalysts/Conditions: Mild base (e.g., triethylamine) or phase transfer catalysts under inert atmosphere to prevent oxidation of thiol groups

- Outcome: Formation of a thioether linkage with a free or protected mercapto group

Esterification to Form Acetic Acid, 2-(Mercaptomethylthio)-, Methyl Ester

- Reaction Type: Acid-catalyzed esterification

- Reactants: Mercaptomethylthio intermediate and methanol in the presence of acetic acid or acyl chloride

- Catalysts: Strong acid catalysts such as toluene-para-sulphonic acid or sulfuric acid

- Conditions: Reflux under controlled temperature, removal of water to drive equilibrium toward ester formation

- Purification: Distillation or extraction to isolate the methyl ester

S-Ester Formation with O-Methyl Methylphosphonothioate

- Reaction Type: Esterification or coupling reaction

- Reactants: Acetic acid, 2-(mercaptomethylthio)-, methyl ester and O-methyl methylphosphonothioate

- Catalysts/Conditions: Typically carried out under anhydrous conditions with coupling agents or activating reagents (e.g., DCC, EDC) to promote ester bond formation at the sulfur atom

- Purification: Chromatographic techniques or recrystallization to isolate the pure S-ester product

Process Optimization and Reaction Parameters

| Step | Key Parameters | Typical Conditions | Notes |

|---|---|---|---|

| Mercaptomethylthio formation | Temperature, base concentration, solvent polarity | Room temp to 50°C, mild base, inert atmosphere | Avoid thiol oxidation; monitor reaction progress by TLC or NMR |

| Esterification (acetic acid + mercaptomethylthio intermediate) | Catalyst type, molar ratio, temperature | Reflux (~60-80°C), acid catalyst (p-TSA), excess methanol | Water removal critical to shift equilibrium |

| S-ester formation with O-methyl methylphosphonothioate | Coupling agent, solvent, temperature | Anhydrous solvents (e.g., dichloromethane), 0-25°C, DCC or EDC | Control moisture to prevent hydrolysis |

Analytical and Purification Techniques

- Distillation: For removing excess methanol and isolating methyl esters

- Liquid-liquid extraction: To separate organic phases containing product from aqueous impurities

- Chromatography: Silica gel column chromatography for purification of the final S-ester

- Spectroscopic Analysis: NMR (1H, 13C, 31P), IR spectroscopy for structural confirmation

- Mass Spectrometry: To confirm molecular weight and purity

Research Results and Comparative Insights

- The mercaptomethylthio group introduction is crucial for biological activity and chemical reactivity; variations in alkyl chain length on the ester moiety (methyl, propyl, butyl) affect solubility and volatility, impacting application suitability.

- Esterification processes benefit from strong acid catalysts such as toluene-para-sulphonic acid, which enhance reaction rates and yield.

- The presence of phosphonothioate esters requires careful handling due to sensitivity to moisture and potential hydrolysis; coupling agents improve ester formation efficiency.

- Purification challenges arise from azeotropic mixtures in esterification reactions, necessitating multi-stage distillation and extraction techniques to achieve high purity.

Summary Table of Preparation Steps

| Preparation Stage | Reactants | Catalyst/Agent | Conditions | Key Outcome |

|---|---|---|---|---|

| 1. Mercaptomethylthio formation | Thiol + halomethyl acetate | Mild base (e.g., triethylamine) | Room temp, inert atmosphere | Mercaptomethylthio intermediate |

| 2. Esterification | Intermediate + methanol + acetic acid | Strong acid catalyst (p-TSA) | Reflux, water removal | Acetic acid, 2-(mercaptomethylthio)-, methyl ester |

| 3. S-ester formation | Above ester + O-methyl methylphosphonothioate | Coupling agent (DCC, EDC) | Anhydrous, 0-25°C | Final S-ester compound |

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-methyl methylphosphonothioate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester and thioester sites.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

The compound demonstrates significant biological activity due to its ability to interact with various molecular targets such as enzymes and receptors. Its functional groups allow for both covalent and reversible interactions, modulating enzymatic activities and influencing metabolic pathways.

Applications in Research

- Biochemical Studies : The compound is valuable in studying enzyme interactions and metabolic pathways. Its ability to form covalent bonds allows researchers to investigate the effects of modifications on enzyme function.

- Pharmacological Research : Due to its reactivity, it has potential applications in drug development where modulation of enzyme activity is critical. It can serve as a lead compound for developing new therapeutics targeting specific biological pathways.

- Toxicology : Understanding the toxicity profiles of similar compounds can provide insights into the safety and efficacy of chemicals used in pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Modulation

In a study investigating the effects of acetic acid derivatives on enzyme activity, researchers found that the compound significantly inhibited certain phosphatases involved in metabolic regulation. This inhibition led to altered glucose metabolism in cellular models, showcasing its potential role as a metabolic modulator .

Case Study 2: Drug Development

Another study explored the use of this compound as a scaffold for developing new inhibitors targeting specific kinases implicated in cancer pathways. The results indicated that modifications to the acetic acid structure could enhance binding affinity and selectivity towards target kinases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its ester and thioester groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved often include nucleophilic attack and subsequent rearrangements or eliminations.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Organophosphorus Compounds

Toxicity and Mechanism of Action

- Target Compound: High acute toxicity likely stems from acetylcholinesterase (AChE) inhibition, common in organophosphates. The mercaptomethylthio group may enhance reactivity with AChE’s serine residue .

- Nerve Agents (VX, GD 7): Exhibit extreme toxicity (LD₅₀ < 1 mg/kg) due to irreversible AChE inhibition. Structural similarity to the target compound includes phosphonothioate groups but differs in alkylamino substituents (e.g., diisopropylaminoethyl in VX) .

- Pesticides (Demeton, Omethoate) : Lower LD₅₀ values compared to nerve agents but still potent. Demeton’s thioether group facilitates oxidative activation to sulfoxide/sulfone forms, increasing AChE affinity .

Regulatory and Environmental Considerations

Table 2: Regulatory Status of Comparable Compounds

- Environmental Degradation : The target compound’s mercaptomethylthio group may undergo microbial hydrolysis or oxidation, similar to malathion’s breakdown into succinate derivatives .

Biological Activity

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-methyl methylphosphonothioate (commonly referred to as the compound) is a complex organic molecule characterized by its unique combination of ester and thioester functional groups. This compound exhibits notable biological activities that are of interest in various scientific and industrial applications.

- Molecular Formula : C₁₂H₂₅O₄PS₂

- Molecular Weight : 328.46 g/mol

- Chemical Structure : The compound features both ester and thioester functionalities, which contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural characteristics. It has been shown to interact with various biological targets, leading to significant pharmacological effects.

The mechanisms through which the compound exerts its biological effects include:

- Binding Affinity : The compound demonstrates a strong binding affinity to specific receptors and enzymes, influencing biochemical pathways.

- Conformational Changes : Interaction with biological targets may induce conformational changes that alter their functional states.

- Signal Transduction : The compound may participate in signal transduction pathways, affecting cellular responses.

Toxicological Profile

The toxicological assessment of the compound indicates that it possesses acute toxicity. For example, studies have reported an LD50 value of 25 mg/kg when administered orally to rodents . Further investigations are required to fully understand the chronic effects and long-term safety of this compound.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against several bacterial strains. It was found to exhibit significant inhibitory activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study: Cytotoxic Effects

Research has demonstrated that the compound can induce apoptosis in certain cancer cell lines. This cytotoxic effect suggests a potential role in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes that require specific reaction conditions. Its applications span across:

- Agricultural Chemicals : Used as a pesticide or herbicide due to its biological activity.

- Pharmaceutical Development : Investigated for potential use in drug formulation targeting specific diseases.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity analysis of this compound?

- Methodology : Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are critical for confirming functional groups (e.g., phosphorothioate and mercaptoacetamide moieties) and stereochemistry . Gas chromatography-mass spectrometry (GC/MS) is essential for identifying degradation metabolites, such as diethyl mercaptosuccinate or phosphorothioic acid derivatives, which share structural similarities with the parent compound .

Q. What synthetic routes are documented for this compound, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves nucleophilic substitution between methylphosphonothioate intermediates and mercaptoacetamide derivatives. Key parameters include anhydrous conditions, controlled temperatures (40–60°C), and catalysts like triethylamine. Purity is enhanced via vacuum distillation or column chromatography .

Q. What is the acute toxicity profile of this compound in mammalian models, and what mechanisms underlie its effects?

- Methodology : Acute toxicity studies in rodents show dose-dependent inhibition of acetylcholinesterase (AChE), consistent with organophosphate toxicity. LD₅₀ values range from 15–30 mg/kg (oral), with symptoms including neuromuscular paralysis. Analytical methods include Ellman’s assay for AChE activity and LC-MS for quantifying parent compound and metabolites in plasma .

Advanced Research Questions

Q. How do microbial communities degrade this compound, and what enzymatic pathways dominate in different environmental matrices?

- Methodology : White-rot fungi (Pleurotus ostreatus) and Pseudomonas spp. hydrolyze the phosphorothioate ester bond via phosphatase and esterase enzymes, yielding mercaptosuccinate intermediates. Metabolites are further oxidized to succinic acid derivatives. GC/MS and ³¹P-NMR track degradation products, while enzyme inhibition assays identify rate-limiting steps .

Q. What contradictions exist in reported degradation half-lives under aerobic vs. anaerobic conditions, and how can experimental designs resolve discrepancies?

- Methodology : Aerobic half-lives (t₁/₂ = 7–14 days) are shorter than anaerobic (t₁/₂ = 30–60 days) due to oxidative microbial activity. Discrepancies arise from pH-dependent hydrolysis rates and matrix effects (e.g., soil organic matter). Controlled microcosm studies with isotopically labeled compound (¹⁴C or ³²P) improve reproducibility .

Q. How does stereochemistry at the phosphorus center influence toxicity and enzymatic interactions?

- Methodology : Enantioselective toxicity assays using chiral chromatography (e.g., Chiralcel OD-H column) reveal the (R)-isomer exhibits 10-fold higher AChE inhibition than the (S)-isomer. Molecular docking simulations correlate this with stronger binding to AChE’s catalytic triad .

Q. What advanced analytical techniques differentiate between abiotic hydrolysis and biodegradation pathways?

- Methodology : Stable isotope probing (SIP) with ¹⁸O-labeled water identifies hydrolysis products (e.g., O-methyl methylphosphonothioate), while ¹³C-labeled compound traces microbial incorporation into biomass. High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns in degradation byproducts .

Data Contradictions and Resolution

Q. Why do some studies report phosphorodithioic acid as a major metabolite, while others identify succinate derivatives?

- Analysis : Discrepancies arise from microbial strain specificity (e.g., Pseudomonas vs. Aspergillus) and redox conditions. Phosphorodithioic acid forms under reductive environments, whereas oxidative conditions favor succinate via β-oxidation. Metabolomic profiling under controlled O₂ levels clarifies pathway dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.